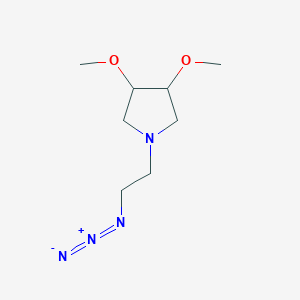
1-(2-Azidoethyl)-3,4-dimethoxypyrrolidine
Vue d'ensemble
Description
Azidoethyl compounds are a class of organic compounds that contain an azido group (-N3) and an ethyl group (-CH2CH3). They are used in a variety of scientific research applications. Pyrrolidines, on the other hand, are a class of organic compounds characterized by a five-membered ring with four carbon atoms and one nitrogen atom .
Synthesis Analysis
The synthesis of azidoethyl compounds often involves the reaction of an appropriate precursor with an azide source . For pyrrolidines, various synthetic strategies exist, including ring construction from different cyclic or acyclic precursors .Molecular Structure Analysis
The molecular structure of azidoethyl compounds and pyrrolidines can be determined using techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .Chemical Reactions Analysis
Azidoethyl compounds can participate in a variety of chemical reactions, including click chemistry reactions . Pyrrolidines can undergo a range of transformations, including functionalization of the pyrrolidine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of azidoethyl compounds and pyrrolidines can be determined using various analytical techniques. These properties include density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and others .Applications De Recherche Scientifique
Magnetic Properties of Azido-bridged Compounds
The study by You, Hong, and Kim (2005) explores azido-bridged Cu(II) compounds, focusing on their magnetic properties. These compounds exhibit unique end-to-end and end-on azido bridging modes, which influence their magnetic interactions. This research suggests potential applications in designing new magnetic materials with specific properties by manipulating azido and related groups (You, Hong, & Kim, 2005).
Antitumor Activity of Azide and Propargyl Derivatives
Bykhovskaya et al. (2017) synthesized and evaluated the antitumor activity of compounds based on N-(2-azidoethyl)- and N-propargyl-3,5-bis(arylidene)piperidin-4-ones. These compounds showed significant cytotoxicity against various human tumor cell lines, highlighting the potential of azidoethyl derivatives in developing new antitumor agents (Bykhovskaya et al., 2017).
Synthesis of Azetidine and Piperidine Derivatives
Mangelinckx et al. (2005) described the synthesis of new azetidine and piperidine derivatives, showcasing the versatility of using azidoethyl and related groups in constructing complex cyclic amino acid derivatives. These compounds are valuable for further functionalization and have potential applications in pharmaceuticals and organic synthesis (Mangelinckx et al., 2005).
Electrophilic Cyclization and N-Heterocyclic Synthesis
Fischer et al. (2008) explored the electrophilic cyclization of 2-alkynyl-1-methylene azide aromatics, leading to the synthesis of highly substituted isoquinolines. This study demonstrates the utility of azido groups in facilitating novel cyclization reactions, which can be applied to the synthesis of complex heterocyclic compounds (Fischer et al., 2008).
Mécanisme D'action
The mechanism of action of azidoethyl compounds and pyrrolidines would depend on their specific structure and the context in which they are used. For example, some azidoethyl compounds have been studied for their biochemical and physiological effects.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(2-azidoethyl)-3,4-dimethoxypyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4O2/c1-13-7-5-12(4-3-10-11-9)6-8(7)14-2/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGDBPIPYCIQBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CC1OC)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Azidoethyl)-3,4-dimethoxypyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



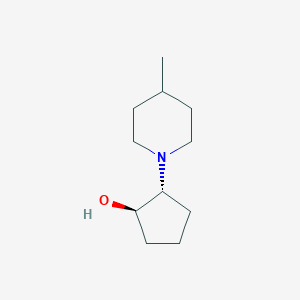
![Ethyl 5-azaspiro[2.4]heptane-7-carboxylate](/img/structure/B1474461.png)
![Methyl 2-[4-(2-hydroxyethoxy)phenyl]-1H-benzimidazole-5-carboxylate](/img/structure/B1474463.png)
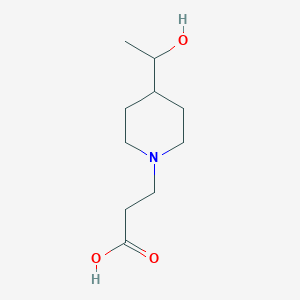
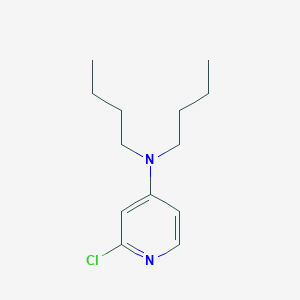



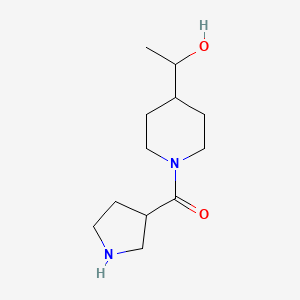
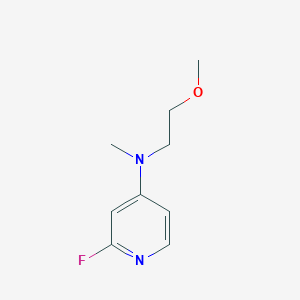
![1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)azetidine-3-carboxylic acid](/img/structure/B1474476.png)
![(1-(Pyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-yl)methanamine](/img/structure/B1474478.png)
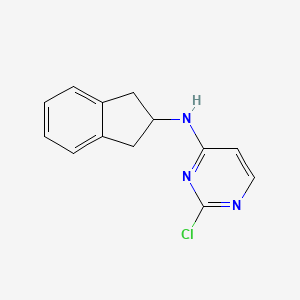
![3-{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}propane-1,2-diol](/img/structure/B1474481.png)